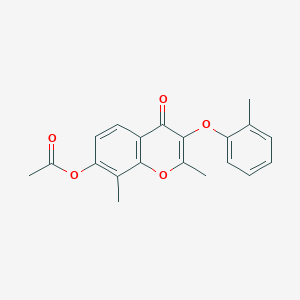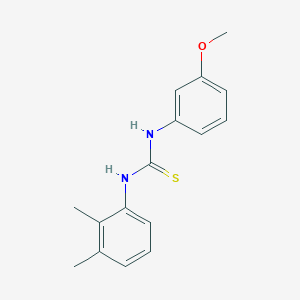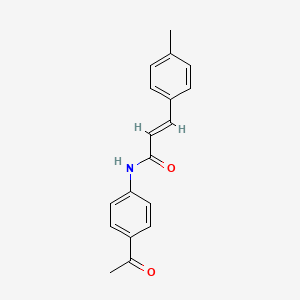
2,8-dimethyl-3-(2-methylphenoxy)-4-oxo-4H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-dimethyl-3-(2-methylphenoxy)-4-oxo-4H-chromen-7-yl acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMOCA and is synthesized through a specific method that involves several steps. In
Mechanism of Action
The mechanism of action of DMOCA is not fully understood, but research has suggested that it may act on several pathways in the body. One proposed mechanism is that DMOCA inhibits the activity of certain enzymes that are involved in the inflammatory response. Additionally, DMOCA has been shown to inhibit the activity of certain proteins that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
DMOCA has been shown to have several biochemical and physiological effects. In animal studies, DMOCA has been shown to reduce inflammation and pain associated with arthritis. Additionally, DMOCA has been shown to inhibit the growth of cancer cells in vitro and in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using DMOCA in lab experiments is that it has been shown to have potent anti-inflammatory and anti-cancer properties. Additionally, the synthesis method for DMOCA is well-established, making it relatively easy to obtain. However, one limitation of using DMOCA in lab experiments is that its mechanism of action is not fully understood, making it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for research involving DMOCA. One area of interest is in the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of DMOCA and to optimize its use in various applications. Finally, research is needed to determine the safety and efficacy of DMOCA in human clinical trials.
Synthesis Methods
The synthesis of DMOCA involves several steps that require specific reagents and conditions. The first step involves the reaction of 2-methylphenol with acetic anhydride to form 2-acetyltoluene. This intermediate is then reacted with 3,4-dihydro-2H-pyran to form 2-acetyltoluene-3,4-dihydropyran. The final step involves the reaction of 2-acetyltoluene-3,4-dihydropyran with 4-hydroxycoumarin in the presence of a catalyst to form DMOCA.
Scientific Research Applications
DMOCA has potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs. DMOCA has been shown to have anti-inflammatory properties, and research has been conducted to determine its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, DMOCA has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
[2,8-dimethyl-3-(2-methylphenoxy)-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11-7-5-6-8-16(11)25-20-13(3)23-19-12(2)17(24-14(4)21)10-9-15(19)18(20)22/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODXAKKJSJTHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3C)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-methoxy-3-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5859030.png)

![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5859056.png)
![N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5859062.png)
